Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate
Description
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrCl2NO3/c1-2-25-18(24)15(10-11-6-8-12(19)9-7-11)22-17(23)16-13(20)4-3-5-14(16)21/h3-9,15H,2,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAGYRGZNJWPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The preparation of Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate involves a convergent synthetic strategy requiring the separate preparation of two key molecular components followed by their coupling. The overall synthetic pathway can be conceptualized as a three-stage process:
- Synthesis of ethyl 3-(4-bromophenyl)propanoate (the ester-containing component)
- Preparation of appropriate 2,6-dichlorophenyl formamido derivatives
- Coupling of these components through selective formamidation reactions
Synthesis of Ethyl 3-(4-bromophenyl)propanoate
Ethyl 3-(4-bromophenyl)propanoate (C₁₁H₁₃BrO₂, molecular weight 257.12 g/mol) serves as a critical precursor in the synthesis of the target compound. Several methods for preparing this intermediate have been documented in the literature.
Direct Esterification Method
One practical approach involves the direct esterification of 3-(4-bromophenyl)propanoic acid, adapting methodologies used for similar compounds:
Reaction Conditions
| Parameter | Condition |
|---|---|
| Reactants | 3-(4-bromophenyl)propanoic acid, ethanol |
| Catalyst | Concentrated sulfuric acid |
| Solvent | Toluene/ethanol mixture |
| Temperature | 63-67°C |
| Reaction time | 16 hours |
| Monitoring method | GC analysis |
| Purification | Sequential washing with water, sodium carbonate solution, and sodium chloride solution |
This approach mirrors the esterification of related bromophenyl compounds described in the literature, where the reaction is conducted until complete consumption of the starting acid is observed.
Bromination Approach
An alternative method involves selective bromination of a phenylpropanoate precursor:
Method Description
The selective bromination of phenyl compounds to introduce the 4-bromophenyl group can be achieved using aqueous bromination conditions. This approach has been successfully applied to structurally similar compounds such as 2-methyl-2-phenylpropanoic acid:
"The wet material (on dry basis) from step-1 (275 Kg, assay 98%) was charged into a reactor containing 6875 L of water and 660 Kg of sodium bicarbonate. Bromine (330 Kg) was fed slowly into the reactor during 3 hours at 25-35°C and maintained for 10 hours at 25-35°C. Toluene (275 L) was charged into reactor and stirred for 15 minutes."
Key Parameters for Bromination
| Parameter | Value |
|---|---|
| Bromine equivalents | 1.0-2.0 per equivalent of substrate |
| Temperature | 25-35°C |
| Addition time | 3 hours |
| Reaction time | 10-13 hours |
| pH control | Sodium bicarbonate followed by acidification to pH 5 |
| Extraction solvent | Toluene |
| Typical yield | 46-50% |
This selective bromination proceeds with high regioselectivity (>99%) for the para position when conducted under the specified conditions.
Preparation of 2,6-Dichlorophenyl Derivatives
The 2,6-dichlorophenyl formamido component represents another critical element in the synthesis of the target compound. Several approaches have been documented for preparing appropriate 2,6-dichlorophenyl derivatives that can be converted to the required formamido intermediate.
Synthesis of 2,6-Dichlorophenylacetic Acid
A well-established method for synthesizing 2,6-dichlorophenylacetic acid involves the hydrolysis of 2,6-dichlorophenylacetonitrile:
Reaction Protocol
"A solution of (2,6-dichloro-phenyl)-acetonitrile (18.6 g, 100 mmol) in ethanol (40 mL) and water (50 mL) was treated with KOH (30 g) and the mixture was heated to 80°C for 20 h. The mixture was quenched with HCl until pH 3. The product was extracted with chloroform (5×50 mL). The extracts were combined, dried over MgSO₄, filtered and evaporated to dryness. The product was (2,6-dichloro-phenyl)-acetic acid, 17 g (83%)."
Conversion to Acid Chloride
The resulting 2,6-dichlorophenylacetic acid can be converted to the corresponding acid chloride using oxalyl chloride:
"A solution of (2,6-dichloro-phenyl)-acetic acid (10 g, 49 mmol) in benzene (200 mL) was treated with oxalyl chloride (32 mL, 2M in dichloromethane) followed by a few drops of dimethyl formamide. The mixture was allowed to stir for 3.5 h at rt. The solvent was removed under vacuum to give 11.5 g of (2,6-dichloro-phenyl)-acetyl chloride."
This acid chloride serves as a viable precursor for the formamido component of the target compound.
Alternative Route via 2,6-Dichlorobenzyl Alcohol
Another approach involves the preparation of 2,6-dichlorobenzyl alcohol from 2,6-dichlorobenzyl chloride:
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagents | 2,6-dichlorobenzyl chloride, anhydrous sodium acetate |
| Catalyst | Quaternary ammonium salt (0.01-5% by weight) |
| Molar ratio | 1.01-1.10 mols sodium acetate per mol of 2,6-dichlorobenzyl chloride |
| Temperature | 80-100°C (preferred range) |
| Pressure | Atmospheric (preferred) |
| Optional solvent | Toluene, o-chlorotoluene, p-chlorotoluene, monochlorobenzene, or dioxane |
The resulting 2,6-dichlorobenzyl alcohol can be further oxidized and modified to introduce the formamido functionality required for the target compound.
Coupling Strategies for Final Compound Formation
The final stage in the synthesis involves coupling the ethyl 3-(4-bromophenyl)propanoate with an appropriate 2,6-dichlorophenyl formamido derivative. Based on available literature, this coupling likely proceeds through one of several possible mechanisms.
Direct Acylation Approach
The primary synthetic approach involves the reaction of ethyl 3-(4-bromophenyl)propanoate with 2,6-dichlorobenzoyl chloride or similar derivatives. This reaction typically requires:
- Generation of an enolate from ethyl 3-(4-bromophenyl)propanoate using an appropriate base
- Acylation of this enolate with the 2,6-dichlorophenyl derivative
- Control of reaction conditions to ensure selective acylation at the α-position
Alternative Formamidation Approaches
Alternative approaches may involve the use of formamidation reagents to introduce the 2,6-dichlorophenylformamido group directly:
- Preparation of a 2,6-dichlorophenyl isocyanate derivative
- Reaction with the α-position of ethyl 3-(4-bromophenyl)propanoate
- Optimization of conditions to control regioselectivity
Purification and Characterization
Purification Techniques
The purification of this compound typically involves a sequential approach:
Extraction and Washing
Based on procedures for related compounds, effective purification often includes:
- Initial extraction with organic solvents (chloroform, ethyl acetate, or dichloromethane)
- Sequential washing with water, dilute sodium bicarbonate solution, and brine
- Drying over anhydrous sodium sulfate or magnesium sulfate
Chromatographic Purification
For final purification, column chromatography is typically employed:
"The crude product was purified by flash chromatography on silica gel (EtOAc in PE = 0 to 50%) to give the product (1500 mg) as oil."
Optimal solvent systems for the target compound likely include mixtures of ethyl acetate and petroleum ether or dichloromethane and methanol, with gradient elution to maximize separation efficiency.
Analytical Characterization
Comprehensive characterization of the synthesized compound typically involves multiple analytical techniques:
Spectroscopic Analysis
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for aromatic protons (7.0-8.0 ppm), ethyl ester group (4.0-4.2 ppm for -OCH₂-, 1.1-1.3 ppm for -CH₃), methylene protons (2.5-3.5 ppm) |
| ¹³C NMR | Signals for carbonyl carbons (165-175 ppm), aromatic carbons (120-145 ppm), and aliphatic carbons (10-60 ppm) |
| IR | Absorption bands for C=O stretching (1700-1750 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), C-Br stretching (500-650 cm⁻¹), C-Cl stretching (600-800 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight, with characteristic isotope patterns for Br and Cl atoms |
Purity Assessment
Compound purity is typically assessed using chromatographic techniques:
- HPLC purity (typically >98% for analytical grade)
- GC analysis for volatile derivatives
- TLC with appropriate visualization reagents
Optimization Strategies
Yield Enhancement Approaches
Several strategies have been employed to optimize the yield of structurally similar compounds:
Reaction Parameter Optimization
| Parameter | Strategy for Optimization |
|---|---|
| Temperature | Careful control during critical steps (e.g., 25-35°C for bromination, 63-67°C for esterification) |
| Reaction time | Extended reaction times for complete conversion (e.g., 16 hours for esterification, 20 hours for hydrolysis) |
| Reagent ratios | Slight excess of key reagents (e.g., 1.01-1.10 equivalents of sodium acetate) |
| Catalyst loading | Optimized loading of catalysts for efficient conversion (e.g., palladium catalysts at 0.4-5 mol%) |
Work-up and Isolation Optimization
For related compounds, optimized work-up procedures have shown significant impact on yield:
"The mass was gradually cooled to 25-35°C and then washed with water (3500 L), sodium carbonate solution (2% in water) and sodium chloride (10% solution in water) successively. The organic phase was subjected to distillation under reduced pressure to obtain methyl 2-(4-bromophenyl)-2-methylpropionate (480 Kg, 79% yield, GC purity: 99.2%)."
Scaling Considerations
For industrial-scale production, several modifications to laboratory procedures have been documented:
- Use of continuous flow reactors for exothermic steps like bromination
- Modification of solvent systems to comply with industrial safety standards
- Implementation of in-process controls to monitor reaction progress
- Development of crystallization procedures to replace chromatographic purification
Comparison of Synthetic Routes
The following table summarizes and compares the key synthetic routes discussed:
| Synthetic Approach | Key Advantages | Limitations | Typical Overall Yield | Purity |
|---|---|---|---|---|
| Direct acylation of ethyl 3-(4-bromophenyl)propanoate | Fewer steps, direct introduction of formamido group | Requires careful control of regioselectivity | Not specifically reported | Not specifically reported |
| Sequential bromination and formamidation | Higher regioselectivity, controlled introduction of functional groups | More steps, potential for side reactions | Estimated 30-40% based on related compounds | >98% after purification |
| Route via 2,6-dichlorobenzyl alcohol | Alternative for specific formamido derivatives | Requires additional oxidation/modification steps | Not specifically reported | Not specifically reported |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone (Finkelstein reaction)
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Major Products Formed
Substitution: Formation of iodinated derivatives
Reduction: Formation of the corresponding alcohol
Hydrolysis: Formation of the corresponding carboxylic acid and ethanol
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications or case studies for the compound "Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate." However, the search results do provide some information regarding the compound's properties and related research areas.
Basic Information
The compound is also known as (S)-ethyl 2-(2,6-dichlorobenzamido)-3-(4-bromophenyl)propanoate . It has a molecular formula of and a molecular weight of 445.13500 . Other names include ethyl (2S)-3-(4-bromophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate and N-(2,6-dichlorobenzoyl)-4-bromo-L-phenylalanine ethyl ester .
Chemical Properties
The compound has aLogP of 5.23490, a PSA (Polar Surface Area) of 58.89000, and an exact mass of 442.96900 . Its heavy atom count is 25, with 7 rotatable bonds and 2 rings . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .
Potential Research Areas
Given the presence of halogen atoms (bromine and chlorine) and the propanoate ester group, this compound might be relevant in the synthesis or study of various pharmaceutical or agrochemical compounds. The search results mention research areas such as:
- Systemic Rice Blast Fungicides: One search result mentions the discovery of a new systemic rice blast fungicide, Diclocymet, and the preparation of N-benzyl-a-cyanoacetamide derivatives . While not directly related to the target compound, it indicates a potential area of research for compounds with halogenated aromatic rings.
- 3,4-dihydroisoquinolin-2(1H)-yl compounds: Another search result discusses 3,4-dihydroisoquinolin-2(1H)-yl compounds and their pharmaceutical compositions . The presence of a dichlorophenyl group suggests a possible link to this class of compounds.
- Materials Research: Machine learning is being applied to materials research, including the prediction of band gaps in inorganic solids and defect formation energies in perovskites . The compound might be relevant in the context of novel materials with specific electronic or structural properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with cellular pathways.
Comparison with Similar Compounds
Structural Differences :
- The amino group at the 2-position replaces the formamido group in the target compound.
- Lacks the 4-bromophenyl substituent at the 3-position.
Functional Implications :
- Reactivity: The primary amino group is more nucleophilic than the formamido group, making this compound more reactive in acyl-transfer reactions.
- Lipophilicity : The absence of the bromophenyl group reduces molecular weight and lipophilicity (clogP estimated at ~3.2 vs. ~5.1 for the target compound).
- Synthetic Utility : Serves as a precursor for amide formation, whereas the target compound’s formamido group requires specialized acylation or protection strategies .
Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (Compound 5)
Molecular Formula : C₂₄H₂₆N₂O₅
Molecular Weight : 422.48 g/mol
Structural Differences :
- Features a phenylbutanoate ester (4-carbon chain) vs. the target’s propanoate (3-carbon chain).
- Substituted with a benzoylphenylamino group instead of dichlorophenylformamido.
Functional Implications :
- Lipophilicity : The elongated alkyl chain and benzoyl group increase clogP (~5.8), enhancing membrane permeability but reducing aqueous solubility.
- Synthetic Methodology : Both compounds employ carbodiimide-mediated coupling (e.g., EDCI/DIPEA), but the target compound’s bromophenyl group may necessitate stricter temperature control to avoid debromination .
Ethyl 3-[7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate
Molecular Formula : C₂₁H₁₉Cl₂O₅
Molecular Weight : 422.28 g/mol
Structural Differences :
- Contains a coumarin (chromen-2-one) core vs. the target’s propanoate backbone.
- The 2,6-dichlorophenyl group is attached via a methoxy linker rather than a formamido group.
Functional Implications :
- Electronic Effects : The coumarin core’s conjugated system enables UV absorption, useful in analytical applications.
Comparative Data Table
*clogP values estimated using ChemDraw software.
†Abbreviated for clarity; full name in Section 2.3 .
Research Findings and Implications
- Amide vs. Amino Groups: The formamido linkage in the target compound enhances metabolic stability relative to the amino group in Ethyl 2-amino-3-(2,6-dichlorophenyl)propanoate, as amides resist hydrolysis under physiological conditions .
- Synthetic Challenges : Introducing bromine requires careful handling to avoid side reactions (e.g., debromination), whereas dichlorophenyl groups are more straightforward to incorporate .
Biological Activity
Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate is a complex organic compound with significant potential for various biological activities due to its unique structural features. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 445 Da. The compound features a bromophenyl group and a dichlorophenyl formamido moiety, which are crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions, primarily involving the formation of the ester from the corresponding acid and alcohol. Common methods include:
- Esterification : Reacting the appropriate carboxylic acid with ethanol in the presence of an acid catalyst.
- Amidation : Introducing the formamido group through reaction with an amine derivative.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Antitumor Properties : Compounds with halogenated phenyl groups often demonstrate cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The presence of specific functional groups can lead to inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Here’s a comparative analysis with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl (S)-3-(4-aminophenyl)-2-(2,6-dichlorobenzamido)propanoate | Contains an amino group instead of bromine | Exhibits different biological activities due to amino substitution |
| Ethyl 3-(4-chlorophenyl)-2-[(2,6-dichloroanilino)formamido]propanoate | Chlorine substitution instead of bromine | May show altered reactivity patterns compared to brominated analogs |
| Ethyl (S)-3-(4-nitrophenyl)-2-(benzamido)propanoate | Nitro group instead of halogens | Known for different pharmacological profiles |
The halogenated structure enhances lipophilicity and reactivity, contributing to distinct biological activities.
Case Studies
- Antimicrobial Study : A study investigated the antimicrobial properties of several halogenated compounds similar to this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents.
- Antitumor Activity : In vitro tests on cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxicity comparable to established chemotherapeutic agents. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Enzyme Inhibition : Research highlighted that certain derivatives effectively inhibited COX-2 enzymes, which are implicated in inflammatory processes. This inhibition suggests potential applications in anti-inflammatory drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
